3-Methyl-5-pentyl-2-furantridecanoic Acid

Beschreibung

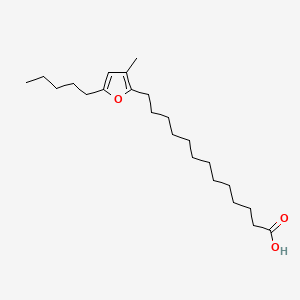

3-Methyl-5-pentyl-2-furantridecanoic acid (CAS: 57818-37-8) is a furan fatty acid (F-acid) characterized by a furan ring substituted with a methyl group at position 3 and a pentyl chain at position 5, linked to a tridecanoic acid side chain (SMILES: CCCCCc1oc(CCCCCCCCCCC(=O)O)c(C)c1). Its molecular formula is C₂₁H₃₆O₃, with a molecular weight of 336.51 g/mol . It is commercially available at >95% purity (HPLC) and is typically stored at +4°C .

Furan fatty acids are bioactive compounds found in plant and animal tissues, often associated with antioxidant properties and metabolic regulation. Recent metabolomic studies in murine models highlight its role in mitigating high-fat diet-induced metabolic dysregulation, including correlations with improved glucose tolerance and reduced body weight .

Eigenschaften

IUPAC Name |

13-(3-methyl-5-pentylfuran-2-yl)tridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O3/c1-3-4-13-16-21-19-20(2)22(26-21)17-14-11-9-7-5-6-8-10-12-15-18-23(24)25/h19H,3-18H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLMIJDQFTVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(O1)CCCCCCCCCCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60852744 | |

| Record name | 13-(3-Methyl-5-pentylfuran-2-yl)tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60852744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-42-5 | |

| Record name | 3-Methyl-5-pentyl-2-furantridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-(3-Methyl-5-pentylfuran-2-yl)tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60852744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-pentyl-2-furantridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

The specific synthetic routes and reaction conditions for 3-Methyl-5-pentyl-2-furantridecanoic Acid are not widely documented. Generally, such compounds can be synthesized through organic synthesis methods or tissue engineering . Industrial production methods are not well-established due to the limited commercial development of this compound .

Analyse Chemischer Reaktionen

3-Methyl-5-pentyl-2-furantridecanoic Acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Halogenation and other substitution reactions can occur under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-pentyl-2-furantridecanoic Acid has several scientific research applications:

Chemistry: Used as a model compound for studying fatty acid behavior and reactions.

Biology: Investigated for its role in cellular processes and metabolic pathways.

Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.

Industry: Utilized in the development of bio-based materials and products.

Wirkmechanismus

The mechanism by which 3-Methyl-5-pentyl-2-furantridecanoic Acid exerts its effects involves its radical-scavenging ability. This compound interacts with free radicals, neutralizing them and preventing oxidative damage. The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chain Length Impact: Longer carbon chains (e.g., tridecanoic vs.

Analytical and Functional Differences

- LC-HRMS Fragmentation: Compounds like 11M3 and 9M5 exhibit distinct MS² fragment ions (e.g., m/z 123.044 for furan ring cleavage) compared to this compound, aiding structural differentiation .

- Biological Relevance: Unlike its analogues, this compound has been directly linked to metabolic improvements in murine models, suggesting unique interactions with gut microbiota or host signaling pathways .

Biologische Aktivität

Introduction

3-Methyl-5-pentyl-2-furantridecanoic acid (MPF) is a fatty acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of nutrition and biochemistry. This article explores the compound's biological activity, including its antioxidant properties, enzyme interactions, and implications for health.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure combined with a long hydrocarbon chain. The molecular formula is , and it features both hydrophobic and hydrophilic characteristics due to the presence of the furan moiety and the carboxylic acid group.

| Property | Value |

|---|---|

| Molecular Weight | 336.52 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Structure | Structure |

Antioxidant Properties

Recent studies indicate that MPF exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. For instance, research published in Frontiers in Nutrition highlights that MPF can enhance antioxidant enzyme activities, thereby contributing to cellular protection against oxidative damage .

Enzyme Interactions

MPF's structure allows it to interact with various enzymes, potentially influencing metabolic pathways. Preliminary findings suggest that it may act as a substrate or inhibitor for certain enzymes involved in lipid metabolism. This interaction could have implications for conditions such as obesity and metabolic syndrome.

Case Studies

- Antioxidant Capacity Study : A study evaluated the antioxidant capacity of MPF using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that MPF demonstrated a dose-dependent increase in antioxidant activity, comparable to established antioxidants like vitamin E .

- Metabolic Effects : Another study assessed the effects of MPF on lipid profiles in animal models. The administration of MPF led to a significant reduction in triglycerides and LDL cholesterol levels, suggesting potential benefits for cardiovascular health.

The biological activity of MPF is primarily attributed to its ability to modulate oxidative stress and influence lipid metabolism. The furan ring structure may play a crucial role in its interaction with reactive oxygen species (ROS), enhancing its efficacy as an antioxidant.

| Mechanism | Description |

|---|---|

| Radical Scavenging | Neutralizes free radicals, reducing oxidative stress |

| Enzyme Modulation | Influences enzyme activity involved in lipid metabolism |

| Cellular Protection | Enhances cellular defense mechanisms against oxidative damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.